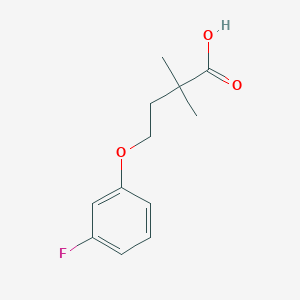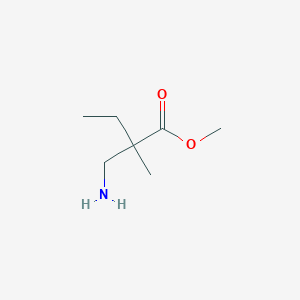
(1-Aminobutan-2-yl)(methyl)amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Aminobutan-2-yl)(methyl)amine dihydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an amino group attached to a butane chain and a methyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Aminobutan-2-yl)(methyl)amine dihydrochloride typically involves the reaction of butan-2-amine with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Butan-2-amine+Methylamine+Hydrochloric acid→(1-Aminobutan-2-yl)(methyl)amine dihydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(1-Aminobutan-2-yl)(methyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of butan-2-one and other oxidized derivatives.
Reduction: Formation of butan-2-amine and methylamine.
Substitution: Formation of substituted amines with various functional groups.
Aplicaciones Científicas De Investigación
(1-Aminobutan-2-yl)(methyl)amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Aminobutan-2-yl)(methyl)amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Butan-2-amine: A primary amine with similar structural features.
Methylamine: A simple amine that shares the methyl group.
N,N-Dimethylbutan-2-amine: A tertiary amine with two methyl groups attached to the nitrogen atom.
Uniqueness
(1-Aminobutan-2-yl)(methyl)amine dihydrochloride is unique due to its specific combination of a butane chain and a methyl group attached to the amino group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
2803862-85-1 |
|---|---|
Fórmula molecular |
C5H16Cl2N2 |
Peso molecular |
175.10 g/mol |
Nombre IUPAC |
2-N-methylbutane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C5H14N2.2ClH/c1-3-5(4-6)7-2;;/h5,7H,3-4,6H2,1-2H3;2*1H |
Clave InChI |
GSEAXAPSHGQMRT-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN)NC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]pentanamide hydrochloride](/img/structure/B13574198.png)
![2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid](/img/structure/B13574199.png)





![5-methyl-N-phenyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13574231.png)
![Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13574232.png)



